molecular formula C15H16BrNO3 B13016142 tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate

tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate

Cat. No.: B13016142
M. Wt: 338.20 g/mol
InChI Key: FIJFZFMBGOETJU-UHFFFAOYSA-N
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Description

tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, an acetyl group, and a bromine atom attached to the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Acetylation: The 2-position of the indole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Esterification: Finally, the carboxylic acid group at the 1-position is esterified with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in dichloromethane.

    Acetylation: Acetic anhydride and pyridine.

    Esterification: tert-Butyl alcohol and dicyclohexylcarbodiimide (DCC).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Products with different substituents at the 3-position.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Hydrolysis: Carboxylic acid.

Scientific Research Applications

tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1-indolecarboxylate: Similar structure but lacks the acetyl and bromine groups.

    2-Acetylindole: Lacks the tert-butyl ester and bromine groups.

    3-Bromoindole: Lacks the acetyl and tert-butyl ester groups.

Uniqueness

tert-Butyl 2-acetyl-3-bromo-1H-indole-1-carboxylate is unique due to the combination of functional groups attached to the indole ring. This unique structure allows for specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C15H16BrNO3

Molecular Weight

338.20 g/mol

IUPAC Name

tert-butyl 2-acetyl-3-bromoindole-1-carboxylate

InChI

InChI=1S/C15H16BrNO3/c1-9(18)13-12(16)10-7-5-6-8-11(10)17(13)14(19)20-15(2,3)4/h5-8H,1-4H3

InChI Key

FIJFZFMBGOETJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br

Origin of Product

United States

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